molecular formula C11H7BrClN B14755554 5-Bromo-2-(2-chlorophenyl)pyridine

5-Bromo-2-(2-chlorophenyl)pyridine

Cat. No.: B14755554
M. Wt: 268.53 g/mol
InChI Key: VBERLOFHWRRRDC-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chlorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by a bromine atom at the 5th position and a 2-chlorophenyl group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-chlorophenyl)pyridine typically involves halogenation and coupling reactions. One common method involves the bromination of 2-(2-chlorophenyl)pyridine using bromine or a brominating agent under controlled conditions. Another approach is the Suzuki coupling reaction, where 2-(2-chlorophenyl)pyridine is coupled with a brominated reagent in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chlorophenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

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Properties

Molecular Formula

C11H7BrClN

Molecular Weight

268.53 g/mol

IUPAC Name

5-bromo-2-(2-chlorophenyl)pyridine

InChI

InChI=1S/C11H7BrClN/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H

InChI Key

VBERLOFHWRRRDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Br)Cl

Origin of Product

United States

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